molecular formula C11H14N2O B12973727 Piperidin-2-yl(pyridin-2-yl)methanone

Piperidin-2-yl(pyridin-2-yl)methanone

Cat. No.: B12973727
M. Wt: 190.24 g/mol
InChI Key: RACAWLMKKBVGML-UHFFFAOYSA-N
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Description

Piperidin-2-yl(pyridin-2-yl)methanone is an organic compound that features both piperidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both piperidine and pyridine rings in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidin-2-yl(pyridin-2-yl)methanone can be achieved through various methods. One efficient method involves the copper-catalyzed oxidation of pyridin-2-yl-methanes. This reaction uses water as the oxygen source and operates under mild conditions, making it environmentally friendly . Another approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions. The use of transition metal catalysts, such as copper, is common due to their efficiency and ability to operate under mild conditions. The reaction conditions are optimized to maximize yield and minimize the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: Piperidin-2-yl(pyridin-2-yl)methanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones is a notable reaction, catalyzed by copper and using water as the oxygen source .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include copper catalysts, water, and various nanocatalysts such as cobalt, ruthenium, and nickel . The reactions typically occur under mild conditions, which helps in reducing the formation of unwanted by-products.

Major Products: The major products formed from the reactions involving this compound include various aromatic ketones. These products are valuable intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Piperidin-2-yl(pyridin-2-yl)methanone has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of complex organic molecules. In biology, it is used in the study of various biochemical pathways and molecular interactions. Additionally, it is used in the industry for the production of various chemical intermediates .

Mechanism of Action

The mechanism of action of piperidin-2-yl(pyridin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing different pathways. For instance, it can inhibit certain enzymes or interact with specific receptors, leading to a range of biological effects .

Comparison with Similar Compounds

Piperidin-2-yl(pyridin-2-yl)methanone can be compared with other similar compounds such as piperidin-3-yl(pyridin-2-yl)methanone and phenyl(piperidin-3-yl)methanone . These compounds share similar structural features but differ in their specific chemical properties and applications. The presence of both piperidine and pyridine rings in this compound makes it unique and versatile compared to its analogs .

List of Similar Compounds

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

piperidin-2-yl(pyridin-2-yl)methanone

InChI

InChI=1S/C11H14N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1,3,5,7,10,13H,2,4,6,8H2

InChI Key

RACAWLMKKBVGML-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(=O)C2=CC=CC=N2

Origin of Product

United States

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